molecular formula C12H22N2O B11190548 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine

Cat. No.: B11190548
M. Wt: 210.32 g/mol
InChI Key: ATXFCKCEPLUCTG-UHFFFAOYSA-N
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Description

4-(7-Azaspiro[35]nonan-1-yl)morpholine is a spirocyclic compound featuring a unique structural motif that combines a morpholine ring with a spiro-fused azaspiro[35]nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine typically involves the formation of the spirocyclic core followed by the introduction of the morpholine ring. One common method starts with the cyclization of appropriate precursors to form the azaspiro[3.5]nonane core. This can be achieved through a series of steps including nucleophilic substitution and cyclization reactions. The morpholine ring is then introduced via nucleophilic substitution reactions using morpholine as a nucleophile .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and optimized reaction conditions to enhance efficiency and reduce costs. Key steps include the use of robust catalysts and reagents that facilitate the formation of the spirocyclic structure and subsequent functionalization.

Chemical Reactions Analysis

Types of Reactions

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Morpholine in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Azaspiro[3.5]nonan-1-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. This compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Azaspiro[3.5]nonan-2-yl)morpholine
  • 4-(7-Azaspiro[3.5]nonan-3-yl)morpholine

Uniqueness

4-(7-Azaspiro[3.5]nonan-1-yl)morpholine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness can translate into different biological activities and applications compared to its analogs. The position of the morpholine ring in the spirocyclic system can significantly influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

4-(7-azaspiro[3.5]nonan-3-yl)morpholine

InChI

InChI=1S/C12H22N2O/c1-2-12(3-5-13-6-4-12)11(1)14-7-9-15-10-8-14/h11,13H,1-10H2

InChI Key

ATXFCKCEPLUCTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N3CCOCC3)CCNCC2

Origin of Product

United States

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